

Application Notes and Protocols for Protein Crystallization with Capric Dimethylamine Oxide

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Compound of Interest

Compound Name: *Capric dimethyl amine oxide*

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Introduction

Capric dimethylamine oxide (CDMAO), also known by its systematic name N,N-dimethyldecylamine N-oxide, is a zwitterionic detergent that can be a valuable tool in the crystallization of challenging proteins, particularly membrane proteins and protein-ligand complexes. Its amphiphilic nature, with a 10-carbon hydrophobic tail and a polar headgroup, allows it to solubilize and stabilize proteins in a native-like conformation, which is a prerequisite for successful crystallization. While less commonly cited in crystallographic literature than its longer-chain homologue, lauryl dimethylamine oxide (LDAO), CDMAO offers a distinct set of properties that can be advantageous for specific protein targets.

These application notes provide a comprehensive guide to utilizing CDMAO in protein crystallization screening. They cover the theoretical considerations for using this detergent, detailed experimental protocols, and data from a successful crystallization case study.

Theoretical Background: The Role of CDMAO in Protein Crystallization

CDMAO belongs to the class of amine oxide detergents, which are zwitterionic at most pH values used for protein crystallization. This property provides several advantages:

- **Reduced Non-Specific Aggregation:** The neutral polar headgroup minimizes strong ionic interactions between detergent micelles and with the protein, which can reduce non-specific aggregation that often hinders crystallization.
- **Small Micelle Size:** Compared to some non-ionic detergents, amine oxides typically form smaller micelles. This can be beneficial for the crystallization of membrane proteins, as a smaller detergent belt around the protein may facilitate the formation of well-ordered crystal contacts.
- **Phase Behavior:** The phase behavior of CDMAO, like other detergents, is influenced by temperature, salt concentration, and the presence of precipitants. Understanding and controlling these parameters is crucial for successful crystallization.

The selection of a detergent for a particular protein is often empirical. CDMAO should be considered as part of a broader detergent screening strategy, especially when more common detergents fail to yield crystals or produce crystals of poor quality.

Data Presentation: Crystallization Conditions for Human Dihydroorotate Dehydrogenase

The following table summarizes the successful crystallization conditions for human dihydroorotate dehydrogenase (DHODH) in complex with a brequinar analog (PDB ID: 1D3G), utilizing N,N-dimethyldecylamine N-oxide (a synonym for CDMAO). This provides a concrete starting point for designing crystallization screens with this detergent.

Parameter	Condition	Reference
Protein	Human Dihydroorotate Dehydrogenase (DHODH)	[1] [2] [3] [4] [5]
Protein Concentration	20 mg/mL	[1] [3]
Detergent	N,N-dimethyldecylamine N-oxide (CDMAO/DDAO)	[1] [2] [3]
Detergent Concentration	20.8 mM	[1] [3]
Ligand	2 mM Dihydroorotate (DHO), 0.75 mM Lapachol	[1]
Precipitant	1.8 - 2.6 M Ammonium Sulfate	[2] [3]
Buffer	0.1 M Acetate	[2] [3]
pH	4.6 - 5.0	[3]
Additive	30% Glycerol	[2] [3]
Crystallization Method	Hanging-drop and Sitting-drop Vapor Diffusion	[1] [3]
Temperature	20°C	[3]

Experimental Protocols

This section provides detailed protocols for preparing the protein-detergent complex and setting up crystallization trials with CDMAO.

Protocol 1: Preparation of Protein-CDMAO Complex

This protocol describes the preparation of a protein sample solubilized in CDMAO, ready for crystallization screening.

Materials:

- Purified protein of interest

- Capric dimethylamine oxide (CDMAO) stock solution (e.g., 10% w/v)
- Buffer appropriate for the protein's stability (e.g., 50 mM HEPES pH 7.7, 400 mM NaCl, 1 mM EDTA)[3]
- Concentration device (e.g., centrifugal filter unit)
- Spectrophotometer or other protein concentration measurement device

Procedure:

- **Initial Protein Concentration:** Concentrate the purified protein to a starting concentration of approximately 20 mg/mL.[1][3] The optimal concentration can vary and may need to be optimized.
- **Detergent Incubation:** Add the CDMAO stock solution to the concentrated protein to a final concentration of approximately 20.8 mM.[1][3] The optimal detergent concentration is typically above its critical micelle concentration (CMC) and may need to be determined empirically.
- **Ligand Addition (if applicable):** If crystallizing a protein-ligand complex, add the ligand(s) at this stage. For example, for DHODH, dihydroorotate and the inhibitor were added to final concentrations of 2 mM and 0.75 mM, respectively.[1]
- **Incubation:** Incubate the protein-detergent-ligand mixture for a period to allow for complex formation. An incubation time of 2 hours on ice was used for DHODH.[1]
- **Clarification:** Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregated protein or insoluble material.
- **Final Concentration Check:** Measure the protein concentration of the supernatant again before setting up crystallization trials.

Protocol 2: Crystallization Screening by Vapor Diffusion

This protocol describes setting up a crystallization screen using the hanging-drop or sitting-drop vapor diffusion method.

Materials:

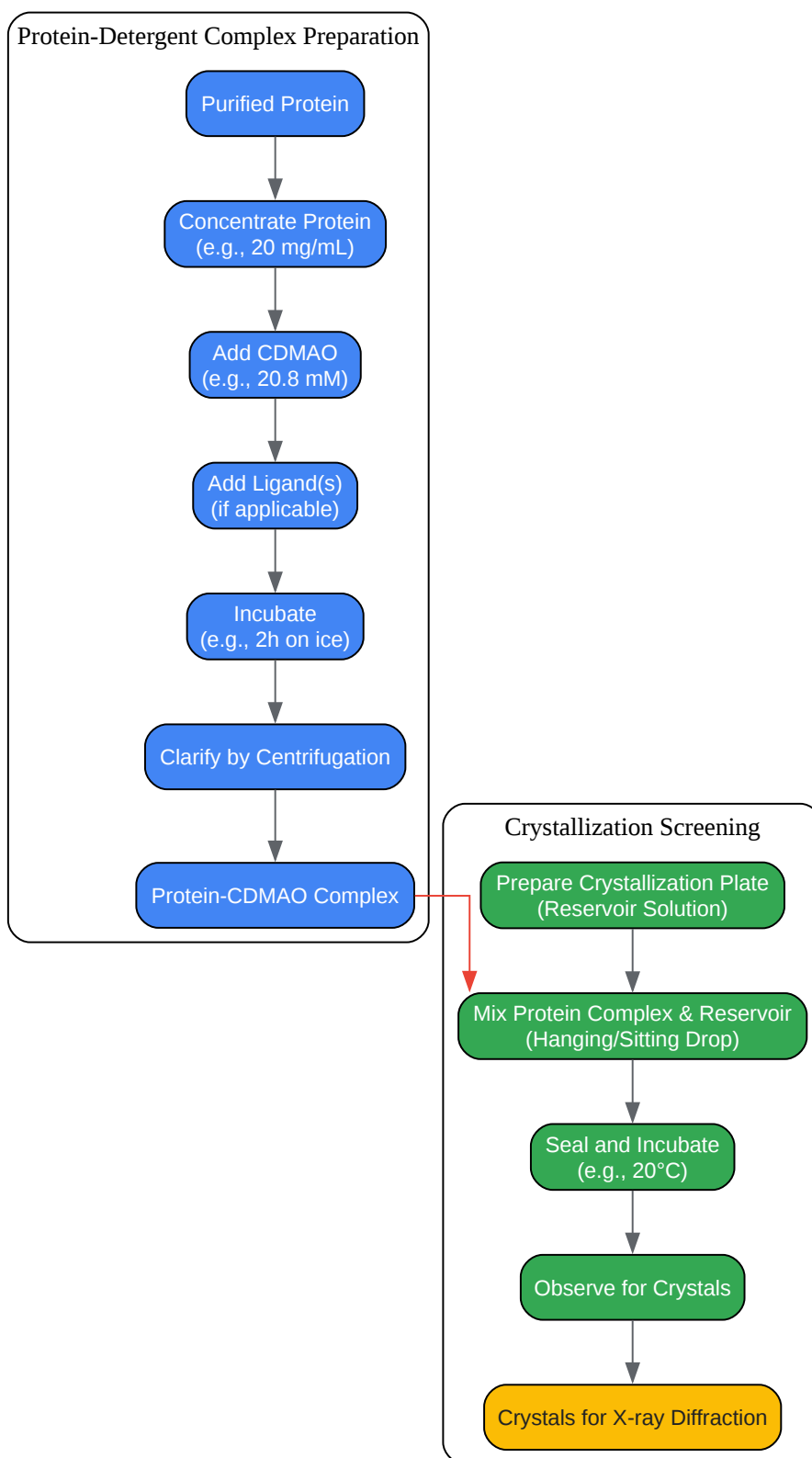
- Prepared Protein-CDMAO Complex (from Protocol 1)
- Crystallization screening solutions (commercial or custom-made)
- Crystallization plates (e.g., 24-well or 96-well)
- Coverslips (for hanging-drop)
- Pipettes and tips for small volumes (e.g., 1 μL)
- Sealing tape or grease

Procedure:

- Prepare Reservoir: Pipette the reservoir solution (e.g., 0.1 M Acetate pH 4.6-5.0, 1.8-2.6 M Ammonium Sulfate, 30% Glycerol) into the wells of the crystallization plate.[\[2\]](#)[\[3\]](#)
- Prepare the Drop:
 - Hanging Drop: On a siliconized coverslip, mix 1 μL of the Protein-CDMAO complex with 1 μL of the reservoir solution.[\[1\]](#)
 - Sitting Drop: In the designated drop well of the plate, mix 1 μL of the Protein-CDMAO complex with 1 μL of the reservoir solution.[\[1\]](#)
- Seal the Well:
 - Hanging Drop: Invert the coverslip and place it over the reservoir well, sealing it with grease.
 - Sitting Drop: Seal the well with clear sealing tape.
- Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).[\[3\]](#)
- Observation: Regularly observe the drops under a microscope for the formation of crystals over several days to weeks.

Mandatory Visualizations

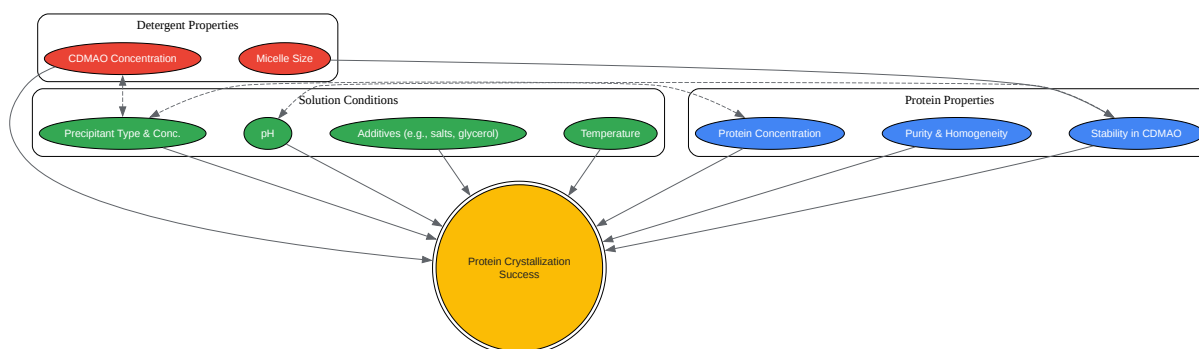
Experimental Workflow for Protein Crystallization with CDMAO



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Caption: Workflow for preparing a protein-CDMAO complex and setting up crystallization trials.

Logical Relationship of Crystallization Parameters



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Caption: Interplay of key parameters influencing the success of protein crystallization with CDMAO.

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